Dehydrozaluzanin C
Description
Contextualizing Sesquiterpene Lactones in Natural Product Chemistry
Dehydrozaluzanin C belongs to a large and structurally diverse class of secondary metabolites known as sesquiterpene lactones. rsc.orgencyclopedia.pub These compounds are characterized by a 15-carbon skeleton, biosynthetically derived from three isoprene (B109036) units, and feature a lactone ring—a cyclic ester. encyclopedia.pub Sesquiterpene lactones are predominantly found in plants, particularly within the Asteraceae family (formerly Compositae). rsc.orgresearchgate.net
Significance of this compound as a Research Target
This compound, a guaianolide sesquiterpene lactone, has emerged as a significant research target for several reasons. ontosight.ainih.gov It has been isolated from various plant species, including those from the Compositae family like Vernonia novebaracensis and Munnozia maronii. nih.govresearchgate.netird.frcapes.gov.br Its significance stems from its demonstrated range of biological activities, which have prompted further investigation into its potential applications.
Initial studies have highlighted its potential as an anti-inflammatory, antimicrobial, and anticancer agent. ontosight.ai Furthermore, research has indicated its efficacy as a plant growth regulator, suggesting potential applications in agriculture as a natural herbicide template. researchgate.netnih.govcsic.es The compound's unique chemical structure also makes it a valuable precursor in the synthesis of more complex molecules, such as sesquiterpenoid dimers with promising biological activities. chemistryviews.orgencyclopedia.pub
Scope and Research Objectives for this compound Investigations
The primary objectives of research into this compound are multifaceted and span various scientific disciplines. A key focus is the comprehensive elucidation of its biological activities. This includes in-depth studies to understand its mechanisms of action at a molecular level.
A significant area of investigation is its antimicrobial properties. Research has shown that this compound exhibits bactericidal activity against Gram-positive bacteria like Staphylococcus aureus and even methicillin-resistant S. aureus (MRSA). nih.govresearchgate.net A primary objective in this area is to understand how it targets and disrupts bacterial systems, such as the oligopeptide permease (Opp) and osmoprotectant uptake (OpuC) transport systems, which could lead to the development of new antibiotic strategies. nih.govresearchgate.net
Another major research avenue is its potential as an anticancer agent. Studies have explored its antiproliferative effects on various cancer cell lines, including leukemia and gynecological cancer cells. cabidigitallibrary.orgendocrine-abstracts.org Research objectives include identifying the molecular pathways through which it induces apoptosis (programmed cell death) and cell cycle arrest in cancer cells. cabidigitallibrary.orgendocrine-abstracts.org
Furthermore, its role as a plant growth regulator and allelochemical is under investigation. nih.govmdpi.comacs.org The objective here is to assess its phytotoxic effects on different plant species to determine its potential as a bioherbicide. nih.govmdpi.com
Finally, organic chemists are interested in using this compound as a starting material for the synthesis of novel, complex molecules. chemistryviews.orgrsc.org The objectives of these synthetic efforts are to create derivatives with potentially enhanced or novel biological activities and to explore new chemical transformations. chemistryviews.orgrsc.org
Table 1: Investigated Biological Activities of this compound
| Biological Activity | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus, MRSA | Inhibition of growth, disruption of transport proteins | nih.govresearchgate.net |
| Anticancer | HL-60 leukemia cells, HeLa, MCF7 | Antiproliferative action, induction of apoptosis | cabidigitallibrary.orgendocrine-abstracts.org |
| Anti-inflammatory | Macrophages | Inhibition of pro-inflammatory cytokine secretion | medchemexpress.combiorxiv.orgbiorxiv.org |
| Antiprotozoal | Leishmania and Trypanosoma cruzi | Inhibition of growth in vitro | ird.frscielo.br |
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| Ainsliadimer A |
| This compound |
| Gochnatiolide D |
| Isozaluzanin C |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H16O3 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
(3aS,6aR,9aR,9bS)-3,6,9-trimethylidene-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2,8-dione |
InChI |
InChI=1S/C15H16O3/c1-7-4-5-10-8(2)15(17)18-14(10)13-9(3)12(16)6-11(7)13/h10-11,13-14H,1-6H2/t10-,11-,13-,14-/m0/s1 |
InChI Key |
KNQLJJDOGQIMMT-IMIFBBOLSA-N |
SMILES |
C=C1CCC2C(C3C1CC(=O)C3=C)OC(=O)C2=C |
Isomeric SMILES |
C=C1CC[C@@H]2[C@@H]([C@@H]3[C@H]1CC(=O)C3=C)OC(=O)C2=C |
Canonical SMILES |
C=C1CCC2C(C3C1CC(=O)C3=C)OC(=O)C2=C |
Synonyms |
dehydrozaluzanin C DHZ cpd |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Plant Sources and Taxonomic Distribution of Dehydrozaluzanin C
This compound has been identified and isolated from several species within the Asteraceae family, also known as the daisy or sunflower family. This taxonomic distribution suggests a potential chemotaxonomic significance of this compound within this large and diverse plant family. The primary plant sources reported in the literature include:
Munnozia maronii : This species, belonging to the Asteraceae family, is a significant natural source of this compound. The compound has been successfully isolated from the leaves of this plant. ird.frumsa.bo
Ainsliaea fragrans : Another member of the Asteraceae family, Ainsliaea fragrans, has been found to contain this compound. nih.govmdpi.com Research on the chemical constituents of this plant has led to the identification of this and other sesquiterpenoids. nih.govnii.ac.jp
Vernonia arkansana : This species, also a member of the Asteraceae family, is a known source of this compound. nih.gov
The consistent presence of this compound in these genera points towards a specific biosynthetic pathway within certain tribes of the Asteraceae family.
Table 1: Plant Sources of this compound
| Plant Species | Family |
| Munnozia maronii | Asteraceae |
| Ainsliaea fragrans | Asteraceae |
| Vernonia arkansana | Asteraceae |
Historical Perspective of this compound Isolation as a Natural Product
Historically, this compound was first known not as a naturally occurring compound, but as a synthetic derivative. It was initially prepared through the oxidation of another natural sesquiterpene lactone, Zaluzanin C. ird.frumsa.bo
The first instance of this compound being isolated from a natural source was reported from the leaves of Munnozia maronii. ird.frumsa.bo This discovery was significant as it established the compound's status as a true natural product, biosynthesized by plants, rather than just a laboratory-created derivative. This finding opened the door for further investigation into its biological properties and its distribution in the plant kingdom. ird.fr
Chromatographic Strategies for Isolation and Purification
The isolation of this compound from its natural plant sources relies on a series of sophisticated chromatographic techniques designed to separate it from a complex mixture of other plant metabolites.
A key strategy in the isolation of this compound has been bioactivity-guided fractionation. ird.fr This approach involves a systematic process of separating the initial plant extract into various fractions and testing each fraction for a specific biological activity. The active fractions are then subjected to further separation until a pure, active compound is isolated.
In the case of the isolation from Munnozia maronii, the petroleum ether extract of the leaves was found to exhibit antiprotozoal activity. ird.frumsa.bo This activity was the guiding principle for the subsequent fractionation and purification steps, ultimately leading to the identification of this compound as the active constituent. ird.fr
Silica (B1680970) gel column chromatography is a fundamental and widely used technique in the purification of this compound. ird.frumsa.bo This method separates compounds based on their polarity. The crude or partially purified plant extract is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column.
In a typical isolation procedure for this compound from Munnozia maronii, the initial extract is fractionated on a silica gel column. ird.fr The fractions are eluted with solvents of increasing polarity. The fraction containing this compound is then subjected to further silica gel chromatography using a different solvent system to achieve a higher degree of purification. ird.fr
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used in the final stages of purification of natural products like this compound. researchgate.netresearchgate.net HPLC offers high resolution and sensitivity, making it ideal for separating complex mixtures and obtaining highly pure compounds. While the initial large-scale separation is often performed using silica gel column chromatography, HPLC is frequently employed for the final purification step to ensure the isolated compound is free from impurities. mdpi.comcqu.edu.au This high level of purity is crucial for accurate spectroscopic analysis to elucidate the compound's structure and for conducting reliable biological assays.
Structural Characterization and Elucidation
Advanced Spectroscopic Techniques for Structural Determination
The molecular structure of Dehydrozaluzanin C has been meticulously pieced together using a suite of spectroscopic techniques. Each method provides unique insights into the molecule's atomic composition and arrangement, and together they offer a comprehensive structural portrait.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C-NMR have been employed to map out the carbon skeleton and the placement of hydrogen atoms.
The ¹H-NMR spectrum provides information about the chemical environment and connectivity of protons, while the ¹³C-NMR spectrum reveals the number and type of carbon atoms in the molecule. The complete ¹H and ¹³C-NMR data for this compound, previously unreported, have been established, with assignments made through heteronuclear ¹H-¹³C correlations. ird.fr
Below are the detailed NMR data for this compound. ird.fr
Table 1: ¹H-NMR (400 MHz, CDCl₃) and ¹³C-NMR (100 MHz, CDCl₃) Data for this compound
| Position | ¹³C δ (ppm) | ¹H δ (ppm), Multiplicity, J (Hz) |
| 1 | 148.8 | 6.20, d, 3.2 |
| 2 | 132.8 | 6.29, d, 3.2 |
| 3 | 185.0 | |
| 4 | 127.8 | |
| 5 | 151.7 | |
| 6 | 82.2 | 4.08, t, 9.0 |
| 7 | 53.4 | 3.18, m |
| 8 | 38.6 | 2.50, m |
| 9 | 24.2 | 2.10, m; 1.95, m |
| 10 | 142.1 | |
| 11 | 120.3 | 6.22, d, 3.0; 5.51, d, 3.0 |
| 12 | 170.1 | |
| 13 | 122.2 | |
| 14 | 20.3 | 1.96, s |
| 15 | 17.1 | 1.83, s |
Data sourced from Fournet et al. (1993). ird.fr
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound. In the characterization of this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₅H₁₆O₃. nih.gov This technique provides the exact mass of the molecule, allowing for the unambiguous determination of its elemental makeup. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information, helping to identify key functional groups and structural motifs within the molecule.
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FTIR spectrum of this compound provides key evidence for its structural features. A characteristic absorption band is observed at approximately 1761 cm⁻¹, which is indicative of the stretching vibration of a carbonyl group within a γ-lactone ring. ird.fr This, along with other characteristic peaks, helps to confirm the presence of the lactone functionality, a defining feature of this class of compounds.
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. This technique is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. For this compound, the UV spectrum shows a maximum absorption (λmax) at 217 nm. ird.fr This absorption is characteristic of the α,β-unsaturated γ-lactone system present in the molecule, providing further confirmation of this key structural element.
Conformational Analysis and Stereochemical Assignment
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape, including its conformation and stereochemistry. For this compound, determining the relative and absolute configuration is crucial.
The relative configuration of the sesquiterpene lactone was established as that of a guaianolide. ird.fr The stereochemistry was further elucidated by its positive specific rotation, which indicates the same absolute configuration as related, well-characterized compounds. ird.fr Techniques such as Nuclear Overhauser Effect (NOE) NMR experiments would be instrumental in determining the spatial proximity of protons, providing critical data for assigning the relative stereochemistry of the chiral centers. Computational modeling and analysis of coupling constants from NMR spectra further aid in deducing the most stable conformations of the molecule in solution.
Comparative Structural Analysis with Related Sesquiterpene Lactones
This compound belongs to the broad family of sesquiterpene lactones. conicet.gov.ar Its structure can be compared to other related natural products to understand biosynthetic pathways and structure-activity relationships.
This compound is the oxidized form of Zaluzanin C, from which it was first chemically obtained. ird.fr It shares the characteristic guaianolide skeleton with many other compounds, including Dehydrocostuslactone, which has a similar structure. nih.govird.fr Furthermore, this compound is a key monomer and biogenetic precursor in the synthesis of more complex dimeric sesquiterpenoids, such as Ainsliadimer A and Gochnatiolides A-C. nih.govresearchgate.net The highly electrophilic α,β-unsaturated ketone moiety present in this compound is a key feature that facilitates its role in these dimerization reactions. researchgate.net Comparing the spectroscopic data and structural features of this compound with these related compounds helps to solidify its structural assignment and provides context for its chemical reactivity and biological properties.
Biosynthetic Pathways and Precursor Studies
Proposed Biogenetic Routes to Dehydrozaluzanin C
The biosynthesis of sesquiterpene lactones, including this compound, originates from the isoprenoid pathway. up.ac.za The fundamental C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. royalsocietypublishing.orgup.ac.zaresearchgate.net
The key steps in the proposed biogenetic route are:
Formation of Farnesyl Pyrophosphate (FPP): Three molecules of IPP condense to form the C15 precursor, farnesyl pyrophosphate (FPP). up.ac.zamdpi.com
Cyclization to Germacrene A: FPP undergoes cyclization, a reaction often catalyzed by germacrene A synthase (GAS), to form germacrene A, a common intermediate for many sesquiterpene lactones. royalsocietypublishing.orgtandfonline.com
Formation of Germacrene A Acid: Germacrene A is then oxidized in a three-step process to germacrene A acid. tandfonline.com
Formation of Costunolide (B1669451): Costunolide, a key branching point in the biosynthesis of many sesquiterpene lactones, is formed from a germacrene lactone precursor. wikipedia.orgmdpi.com
Guaianolide Skeleton Formation: It is generally presumed that an oxidized germacrene-type macrocycle serves as the precursor to guaianolides. nih.gov Specifically, the 4,5 epoxidation of costunolide is thought to be a committed step in guaianolide biosynthesis within the Asteraceae family. mdpi.com The opening of the epoxide ring leads to the formation of the characteristic 5,7-fused carbocyclic ring system of the guaianolide skeleton. nih.govmdpi.com
Formation of this compound: Further enzymatic modifications, including hydroxylations and dehydrogenations, on the guaianolide scaffold lead to the formation of this compound.
Enzymatic Transformations in this compound Biosynthesis
The biosynthesis of this compound involves a series of enzymatic reactions that introduce specific functional groups and stereochemistry. While the complete enzymatic cascade has not been fully elucidated, key enzyme families are known to be involved.
Sesquiterpene Synthases (STPSs): These enzymes, such as germacrene A synthase, are responsible for the initial cyclization of FPP to form the diverse sesquiterpene skeletons. mdpi.com
Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes plays a crucial role in the oxidative decoration of the sesquiterpene backbone. They are responsible for hydroxylations, epoxidations, and other oxidative modifications that lead to the vast diversity of sesquiterpene lactones. up.ac.zaacs.org For instance, a cytochrome P450 enzyme, (+)-germacrene A hydroxylase, catalyzes the hydroxylation of (+)-germacrene A. up.ac.za
Dehydrogenases: These enzymes are likely involved in the formation of the α,β-unsaturated carbonyl group present in the A-ring of this compound. acs.org
Lactone Synthetases: The formation of the characteristic γ-lactone ring is another critical enzymatic step. mdpi.com
The specific enzymes responsible for the final steps in this compound formation are still under investigation. However, the study of related biosynthetic pathways provides a framework for understanding these transformations. nih.govtugraz.atmit.edu
Identification of Key Intermediates and Precursors
Several key intermediates and precursors have been identified in the biosynthetic pathway leading to this compound.
| Compound | Role in Biosynthesis | Reference |
| Farnesyl Pyrophosphate (FPP) | Primary C15 precursor for all sesquiterpenoids. | royalsocietypublishing.orgup.ac.za |
| Germacrene A | A common cyclic intermediate for most sesquiterpene lactone subclasses. | royalsocietypublishing.orgtandfonline.com |
| Costunolide | A crucial branching point precursor for germacranolides, eudesmanolides, and guaianolides. | up.ac.zamdpi.com |
| Zaluzanin C | A closely related guaianolide that can be a direct precursor or co-metabolite. acs.orgresearchgate.net | acs.orgresearchgate.net |
| Isozaluzanin C | An isomer of Zaluzanin C, also considered a key intermediate. acs.orgresearchgate.netresearchgate.net | acs.orgresearchgate.netresearchgate.net |
Table 1: Key Intermediates and Precursors in this compound Biosynthesis
Zaluzanin C and Isozaluzanin C are structurally very similar to this compound and are often found co-occurring in the same plant species. acs.org Their structures suggest they are immediate precursors that undergo a final dehydrogenation step to yield this compound. acs.orgresearchgate.net
Metabolic Context within Producer Organisms
This compound is primarily produced by plants belonging to the Asteraceae family. knapsackfamily.comscielo.br These compounds are classified as secondary metabolites, which are not essential for the primary growth and development of the plant but play crucial roles in ecological interactions. royalsocietypublishing.orgup.ac.za
The biosynthesis of sesquiterpene lactones is often localized in specific plant tissues or structures, such as glandular trichomes. mdpi.com These specialized structures act as small bio-factories, synthesizing and storing these compounds. The accumulation of this compound and other sesquiterpene lactones in these trichomes can serve as a chemical defense mechanism against herbivores and pathogens. tandfonline.com
Chemical Synthesis and Derivatization Strategies
Total Synthetic Approaches to Dehydrozaluzanin C
Total synthesis provides an unambiguous route to complex natural products from simple, commercially available precursors. For this compound, these strategies are often embedded within larger projects aimed at constructing even more complex dimeric sesquiterpenoids, for which this compound serves as a crucial monomeric building block. nih.gov
Biomimetic synthesis attempts to replicate nature's own biosynthetic pathways in the laboratory. Several total syntheses of this compound and its subsequent dimers, such as ainsliadimer A and gochnatiolides A-C, are founded on this principle. nih.govmolaid.com These approaches often feature a hetero-Diels-Alder reaction as a key dimerization step, mirroring the proposed natural process. nih.gov One of the earliest biomimetic total syntheses utilized the commercially available sesquiterpene lactone santonin (B1680769) as the starting material, successfully producing this compound as a key intermediate. nih.gov More recent strategies have focused on costunolide (B1669451) as a biogenetic precursor. researchgate.netresearchgate.net These syntheses are often designed to be protecting-group-free, enhancing their efficiency and mimicking the directness of biological transformations. researchgate.netresearchgate.netresearchgate.netcitedrive.com A notable example is a one-pot synthesis that converts this compound into gochnatiolide D and ainsliadimer A, a process enabled by the unique properties of the solvent hexafluoroisopropanol (HFIP), which facilitates a cascade of reactions including a highly diastereoselective hetero-Diels-Alder dimerization. researchgate.netchemistryviews.org
The construction of this compound involves a series of carefully orchestrated chemical transformations. An early route required ten synthetic steps to convert santonin into the target molecule. nih.gov A more recent and efficient pathway begins with costunolide. researchgate.netresearchgate.net This process involves an initial aerobic oxidation of costunolide to form costunolide epoxide, a reaction mediated by a pyrrole-proline diketopiperazine (DKP) which activates dioxygen. researchgate.netresearchgate.net Subsequent steps lead to the formation of isozaluzanin C, the reduced congener of this compound, which is then oxidized to afford the final product. researchgate.netresearchgate.net The development of this aerobic oxidation method is a key advancement, allowing for a more convenient pathway to this compound and its dimers. researchgate.net
| Starting Material | Key Intermediate(s) | Key Reactions & Reagents | Reference |
| Santonin | Not specified | 10-step synthesis | nih.gov |
| Costunolide | Costunolide epoxide, Isozaluzanin C | Aerobic oxidation (DKP, O₂), Radical cyclization (Hantzsch ester, blue light), Oxidation | researchgate.netresearchgate.net |
| This compound (dimerization) | Dimer intermediate | Hetero-Diels-Alder, Hydrolysis, Aldol (B89426) reaction (HFIP solvent) | researchgate.netchemistryviews.org |
Semisynthesis of this compound and its Analogues
Semisynthesis utilizes naturally occurring compounds as advanced starting materials, leveraging the complex structures already built by nature to achieve a target molecule in fewer steps than a total synthesis. wikipedia.org This is a practical approach for obtaining this compound, given the availability of structurally similar sesquiterpene lactones in nature. nih.govacs.org
One reported semisynthetic route starts from dehydrocostus lactone (DHC), which is first converted to hydroxylated guaianolide derivatives. nih.govacs.org A mixture of these alcohol intermediates is then oxidized using pyridinium (B92312) chlorochromate (PCC), a standard oxidizing agent, in a chloroform (B151607) solvent at 0 °C to room temperature. This single oxidation step efficiently yields this compound. nih.gov The crude product is then purified by column chromatography. nih.gov This method provides more direct access to this compound and its analogues for biological evaluation. nih.govacs.orgresearchgate.net
Design and Synthesis of this compound Derivatives
Building upon the core structure of this compound, researchers have designed and synthesized various derivatives to probe and enhance its biological activities. By systematically modifying specific functional groups, it is possible to investigate structure-activity relationships and develop new compounds with improved therapeutic or agrochemical potential. acs.orgresearchgate.net
The modification of the this compound scaffold has led to derivatives with promising biological profiles. For instance, a specific, modified compound referred to as "this compound-derivative" has shown protective effects in mouse models of sepsis. biorxiv.org This derivative was found to mitigate tissue damage and reduce the over-activated inflammatory response by decreasing the secretion of inflammatory factors like IL-6 and TNF-α. biorxiv.org Interestingly, it also appeared to promote the phagocytic activity of macrophages, suggesting a dual mechanism of action. biorxiv.org
Structure-activity relationship studies have also been conducted in the context of fungicidal activity. researchgate.net The evaluation of this compound alongside other natural and synthetic sesquiterpene lactones has provided insights into which structural features are crucial for its activity against various phytopathogenic fungi. researchgate.net Similarly, its phytotoxicity against several weed species has been evaluated, suggesting its potential as a template for developing natural herbicides. nih.govacs.org These studies highlight how the synthesis of new analogues, such as those with modified hydroxylation patterns or altered Michael acceptor sites, can lead to compounds with significantly enhanced biological effects. nih.govresearchgate.net
Synthesis of Dimeric and Oligomeric Analogues (e.g., Ainsliadimers, Gochnatiolides)
The structural framework of this compound, particularly its highly electrophilic α,β-unsaturated ketone moiety, serves as a reactive precursor for the synthesis of various dimeric and oligomeric sesquiterpenoids. d-nb.info These complex molecules are often formed through biomimetic pathways, primarily involving cycloaddition reactions. Research has focused on replicating these natural processes in the laboratory to achieve the total synthesis of intricate natural products like ainsliadimers and gochnatiolides. chemistryviews.orgsci-hub.se
The dimerization of this compound is a challenging yet crucial step in the synthesis of these analogues. d-nb.info The primary mechanism is a hetero-Diels-Alder [4+2] cycloaddition, where one molecule of this compound acts as the diene and another as the dienophile. nih.gov The stereoselectivity of this reaction is a key challenge, and various strategies have been developed to control the formation of specific isomers. nih.govresearchgate.net
Synthesis of Ainsliadimers
Ainsliadimer A is a prominent dimeric derivative of this compound, characterized by a complex heptacyclic ring system. d-nb.info Its synthesis has been a significant target for organic chemists.
One successful approach involves a one-pot total synthesis from this compound. chemistryviews.org This biomimetic strategy utilizes hexafluoroisopropanol (HFIP) as a solvent, which plays a multiple role in the reaction cascade. chemistryviews.orgresearchgate.net The hydrogen-bond donating properties of HFIP initiate the dimerization via a hetero-Diels-Alder reaction. chemistryviews.org This is followed by an HFIP-promoted hydrolysis of the intermediate to yield Gochnatiolide D, which then undergoes a spontaneous aldol reaction to form Ainsliadimer A. chemistryviews.orgresearchgate.net
Another pioneering total synthesis of (+)-Ainsliadimer A employed (+)-BINOL as a hydrogen-bond promoter to facilitate the dimerization of this compound. d-nb.infogoogle.com In this method, a solution of this compound and (+)-BINOL in ethyl acetate (B1210297) was concentrated and heated, leading to the formation of the dimer. google.com This dimer, an α-hydroxy ketone, readily undergoes an intramolecular aldol condensation to furnish Ainsliadimer A. rsc.org
The synthesis of (−)-Ainsliadimer B has also been accomplished, often in conjunction with the synthesis of gochnatiolides. nih.gov One strategy involved transforming this compound into its silyl (B83357) enol ether derivative, followed by a cross hetero-Diels-Alder dimerization induced by Pd(OAc)₂ to produce a mixture of gochnatiolides, which could then be converted to Ainsliadimer B. nih.gov
Table 1: Synthesis of Ainsliadimer Analogues from this compound
| Target Analogue | Precursor(s) | Key Reagents/Conditions | Reaction Type | Yield | Reference(s) |
| Ainsliadimer A | This compound | HFIP (solvent), 55°C, 15 days | Hetero-Diels-Alder, Hydrolysis, Aldol Reaction | 25% (overall) | d-nb.inforesearchgate.net |
| (+)-Ainsliadimer A | This compound | (+)-BINOL, EtOAc, 50°C, 60 h | Hetero-Diels-Alder, Aldol Condensation | 71% (dimer) | google.com |
| (−)-Ainsliadimer B | Gochnatiolide B | 1N HCl, acetone/CH₂Cl₂/H₂O | Acid-catalyzed rearrangement | 27% | nih.gov |
Synthesis of Gochnatiolides
Gochnatiolides are another class of dimeric sesquiterpenoids derived from this compound. d-nb.info Their synthesis is often intertwined with that of ainsliadimers.
The total synthesis of Gochnatiolide D can be achieved in a streamlined, one-pot sequence from this compound using HFIP as the solvent. researchgate.netresearchgate.net The acidic nature of HFIP promotes the hetero-Diels-Alder reaction and the subsequent hydrolysis of an intermediate to yield Gochnatiolide D. chemistryviews.org
The syntheses of Gochnatiolides A, B, and C have been accomplished through a Diels-Alder reaction between this compound and another monomeric guaianolide derivative. nih.govresearchgate.net For instance, Lei and coworkers reported a Pd(OAc)₂-induced cross hetero-Diels-Alder dimerization between this compound and its silyl enol ether derivative, which produced a mixture of Gochnatiolides A, B, and C. nih.gov Similarly, Qin's group achieved the synthesis of Gochnatiolides A and B via a stereoselective [4+2] cycloaddition reaction. researchgate.net A key finding in one approach was that conducting the reaction in the solid state without solvent or additives was necessary to obtain a reasonable yield, as solvents tended to lower the reaction efficiency. researchgate.net
Table 2: Synthesis of Gochnatiolide Analogues from this compound
| Target Analogue | Precursor(s) | Key Reagents/Conditions | Reaction Type | Yield | Reference(s) |
| Gochnatiolide D | This compound | HFIP (solvent), 50°C, 5 days | Hetero-Diels-Alder, Hydrolysis | 60% | d-nb.info |
| Gochnatiolides A, B, C | This compound, Silyl enol ether of this compound | Pd(OAc)₂ | Cross Hetero-Diels-Alder | Mixture | nih.gov |
| Gochnatiolides A, B | This compound, 4β,14-dihydrozaluzanin C derivative | Solid state (no solvent) | [4+2] Cycloaddition | 66% | researchgate.net |
Synthesis of Oligomeric Analogues
Higher oligomers of sesquiterpene lactones, such as trimeres, are much rarer in nature. rsc.org this compound also serves as a critical intermediate in the synthesis of these more complex structures. rsc.org For example, the synthesis of (-)-Ainsliatrimer A was proposed to proceed via a one-pot reaction between a diene derived from this compound and Gochnatiolide B. rsc.org This highlights the role of this compound not only as a direct precursor for dimers but also as a foundational building block for higher-order oligomers. d-nb.inforsc.org
Biological Activities and Mechanistic Insights in Vitro and Cellular Focus
Modulation of Cellular Proliferation and Apoptosis
Antiproliferative Effects on Human Cancer Cell Lines (e.g., HeLa, MCF7, A431)
Dehydrozaluzanin C has demonstrated notable antiproliferative activity against various human cancer cell lines. Research has shown its efficacy in inhibiting the growth of cervix adenocarcinoma (HeLa), breast adenocarcinoma (MCF7), and skin epidermoid carcinoma (A431) cells. nih.govresearchgate.net A derivative, 4β,14-dihydro-3-dehydrozaluzanin C, was identified as a particularly potent antiproliferative agent, exhibiting significant tumor cell growth inhibitory activity with IC50 values ranging from 2.7 to 15.1 μM across these cell lines. nih.gov
Another study investigating several sesquiterpene lactones, including 4β,15-dihydro-3-dehydrozaluzanin C (ddZC), confirmed its antiproliferative effects on HeLa, MCF7, and A431 cells using the MTT assay. researchgate.net This compound was also found to be effective against the HL-60 leukemia cell line, with IC50 values in the range of 3.6–13.5 μM. researchgate.net
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound | Cell Line | Activity | IC50 Value |
|---|---|---|---|
| 4β,14-dihydro-3-dehydrozaluzanin C | HeLa, MCF7, A431 | Tumor cell growth inhibition | 2.7-15.1 μM |
| 4β,15-dihydro-3-dehydrozaluzanin C (ddZC) | HL-60 | Antiproliferative | 3.6–13.5 μM |
In Vitro Induction of Cell Cycle Arrest and Senescence
Cellular senescence is characterized by an irreversible arrest of the cell cycle, often triggered by cellular stress. bmbreports.org While quiescence is a reversible state of cell cycle arrest due to factors like growth factor withdrawal, senescence is an active arrest that can occur even in the presence of growth stimuli. aging-us.com The process is primarily regulated by the p53/p21CIP1 and p16INK4a/RB tumor suppressor pathways. bmbreports.org
Studies on 4β,15-dihydro-3-dehydrozaluzanin C (ddZC) have revealed its ability to disrupt the cell cycle, a phenomenon detected through flow cytometry. researchgate.net This disturbance in the normal progression of the cell cycle is a key indicator of the compound's antiproliferative mechanism. researchgate.net While the direct induction of a complete senescent phenotype by this compound is an area for further research, its ability to cause cell cycle arrest is a critical first step in this process. aging-us.comaging-us.com
Pathways Implicated in Programmed Cell Death Induction
Apoptosis, or programmed cell death, is a crucial process for removing unwanted or damaged cells and is mediated through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. wikipedia.orgthermofisher.com Both pathways converge on the activation of caspases, which are proteases that dismantle the cell. wikipedia.orgnih.gov
Research indicates that 4β,15-dihydro-3-dehydrozaluzanin C (ddZC) induces apoptosis. researchgate.net Treatment with this compound led to concentration-dependent chromatin condensation and disruption of cell membrane integrity after 24 hours. researchgate.net Furthermore, the activation of caspase-3, a key executioner caspase, was observed following treatment with ddZC. researchgate.net This suggests that this compound and its derivatives can trigger the apoptotic cascade, potentially through the intrinsic pathway, which involves the release of mitochondrial proteins and subsequent activation of caspase-9 and caspase-3. wikipedia.orgthermofisher.com
Interference with Inflammatory Signaling Pathways
Suppression of Inflammatory Cytokine and Chemokine Expression (e.g., IL-6, TNF-α, MCP-1)
Inflammation is a complex biological response involving the production of various signaling molecules, including cytokines and chemokines. mdpi.com Key pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and the chemokine Monocyte Chemoattractant Protein-1 (MCP-1) play a central role in orchestrating the inflammatory response. mdpi.comthermofisher.com
A derivative of this compound (referred to as DHZD) has been shown to effectively reduce the secretion of these inflammatory mediators. researchgate.net In in vitro experiments using macrophages stimulated with lipopolysaccharide (LPS), DHZD decreased the expression of IL-6, TNF-α, and MCP-1. researchgate.net This suppression of key inflammatory molecules highlights the anti-inflammatory potential of this compound derivatives. researchgate.netresearchgate.net
Modulation of PI3K/Akt/p70S6K Signaling in Macrophages
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of various cellular processes in macrophages, including survival, proliferation, and polarization. escholarship.orgnih.gov This pathway can influence the inflammatory response by modulating the expression of cytokines and other mediators. mdpi.com
The anti-inflammatory effects of the this compound derivative, DHZD, have been linked to its ability to modulate the PI3K/Akt/p70S6K signaling pathway in macrophages. researchgate.net The study demonstrated that DHZD decreased the LPS-stimulated expression of IL-6, TNF-α, and MCP-1 via this specific pathway. researchgate.net The PI3K/Akt pathway is known to play a role in macrophage survival by regulating the expression of anti-apoptotic proteins, and its modulation can significantly impact the cellular response to inflammatory stimuli. escholarship.orgnih.gov
Inhibition of Nitric Oxide (NO) Production
This compound has been identified as a potent inhibitor of nitric oxide (NO) production in vitro. Research has shown that certain derivatives of this compound can significantly reduce NO production. For instance, at a concentration of 20 µM, 4β,15-dihydro-3-dehydrozaluzanin C demonstrated complete inhibition (100.4 ± 0.5%) of lipopolysaccharide/interferon-γ-induced NO production in cell-based assays. nih.gov This inhibitory effect was not attributed to cytotoxicity. nih.gov The mechanism behind this is linked to the inhibition of cyclooxygenase-2 (COX-2) and nuclear factor kappa B1 (NF-κB1) gene expression. nih.gov Specifically, 4β,15-dihydro-3-dehydrozaluzanin C showed a 98.6 ± 0.2% inhibition of COX-2 and a 76.7 ± 7.3% inhibition of NF-κB1 gene expression. nih.gov
Disruption of Bacterial Transport Systems
This compound has emerged as a novel antibacterial agent that targets the transport systems of Gram-positive bacteria, particularly Staphylococcus aureus. nih.govresearchgate.net Its mechanism of action involves the disruption of nutrient and osmoprotectant uptake, which is crucial for bacterial survival. nih.govresearchgate.net
Inhibition of Staphylococcus aureus Growth (including MRSA)
This compound has shown significant bactericidal activity against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.govresearchgate.net In co-culture systems, the compound led to a clear liquid medium, indicating bacterial growth inhibition. nih.gov Studies have demonstrated that at concentrations of 5 and 10 µM, this compound effectively prevents the proliferation of S. aureus. nih.gov Furthermore, the growth of MRSA was also inhibited, with the number of bacteria being reduced by half at the same concentrations. nih.govresearchgate.net
Binding to Oligopeptide Permeases (OppB, OppC, OppD)
The antibacterial activity of this compound is attributed to its ability to block essential transport channels. nih.govresearchgate.net Molecular docking simulations have indicated that this compound can bind to oligopeptide permeases, specifically OppB, OppC, and OppD, in S. aureus. nih.govresearchgate.net These permeases are part of the ATP-binding cassette (ABC) transporter superfamily and are vital for the uptake of nutrients and signaling molecules. nih.gov By binding to these proteins, this compound effectively obstructs the transport channels. nih.govresearchgate.net
Interference with Osmoprotectant Uptake (OpuCB, OpuCD)
In addition to oligopeptide permeases, this compound also targets the osmoprotectant uptake systems in S. aureus. nih.govresearchgate.net It has been shown to bind to OpuCB and OpuCD, which are components of the OpuC transport system. nih.govresearchgate.net This system is responsible for importing compatible solutes that help bacteria survive under osmotic stress. nih.gov By interfering with this uptake, this compound disrupts the osmotic equilibrium of the bacterial cell. nih.gov
Alteration of Bacterial Membrane Integrity
Evidence suggests that this compound can compromise the integrity of the bacterial membrane. nih.gov Transmission electron microscopy has revealed morphological changes in S. aureus treated with the compound, including swelling between the cell wall and cell membrane. nih.gov Furthermore, treatment with this compound led to an increase in the concentration of potassium ions (K+) in the culture medium, indicating membrane damage. nih.gov This disruption of the membrane, combined with the blockage of transport systems, leads to the inability of the bacteria to maintain normal physiological functions, ultimately resulting in cell death. nih.gov
Antiprotozoal Effects in In Vitro Models
This compound has demonstrated notable activity against various protozoan parasites in vitro.
Activity-guided fractionation of a petroleum ether extract from the leaves of Munnozia maronii identified this compound as the active compound responsible for inhibiting the in vitro growth of promastigote forms of Leishmania and epimastigote forms of Trypanosoma cruzi, with an IC90 of 25 μg/mL. researchgate.net Further studies showed that this compound inhibited the growth of 12 strains of Leishmania and 15 strains of T. cruzi at concentrations ranging from 2.5 to 50 μg/mL. researchgate.net Another study reported that this compound inhibited the in vitro growth of 12 Leishmania strains and 15 T. cruzi strains with IC50 values between 2.5 and 5.0 µg/mL. ird.fr
Activity against Leishmania Species
This compound, a sesquiterpene lactone isolated from Munnozia maronii, has demonstrated notable in vitro activity against various Leishmania species. ird.frparasite-journal.org Research has shown that this compound can inhibit the growth of at least 12 strains of Leishmania. ird.fr The inhibitory concentrations (IC₅₀) of this compound against the promastigote forms of several Leishmania strains highlight its potential. For instance, the IC₅₀ was determined to be 5 µg/mL for L. panamensis, 10 µg/mL for L. donovani, and 2.5 µg/mL for other tested strains. ird.fr Specifically, against Leishmania amazonensis, this compound has shown activity, and it has been observed to reduce the severity of cutaneous lesions in experimental models, although it was less active than the reference drug, Glucantime. ird.frfrontiersin.org The compound's leishmanicidal activity is a significant area of interest in the search for new antiprotozoal agents. researchgate.nettjnpr.orgscielo.br
Table 1: In Vitro Activity of this compound against Leishmania Species
| Leishmania Species | Form | IC₅₀ (µg/mL) |
| L. panamensis | Promastigote | 5 |
| L. donovani | Promastigote | 10 |
| Other strains | Promastigote | 2.5 |
| L. amazonensis | Amastigote | Active |
| L. braziliensis | Promastigote | Active |
Inhibition of Trypanosoma cruzi Growth
This compound has also been identified as an inhibitor of Trypanosoma cruzi, the parasite responsible for Chagas disease. ird.frresearchgate.net In vitro studies have revealed that this sesquiterpene lactone can inhibit the growth of 15 different strains of T. cruzi at concentrations ranging from 2.5 to 50 µg/mL. ird.fr The trypanocidal activity of this compound has been documented in several studies, underscoring its potential as a lead compound for the development of new treatments for this neglected tropical disease. researchgate.netresearchgate.netthieme-connect.com The initial discovery of its activity stemmed from the screening of extracts from Munnozia maronii, which showed inhibition of T. cruzi epimastigotes. ird.fr
Phytotoxic Effects and Plant Growth Regulation
Inhibition of Seed Germination and Plant Growth
This compound exhibits significant phytotoxic effects, acting as a potent plant growth regulator. nih.govuca.esmdpi.com It has been shown to be a weak inhibitor of lettuce root growth, with an I₅₀ value of approximately 0.5 mM. researchgate.netresearchgate.net Its inhibitory activity extends to both monocotyledonous and dicotyledonous plants. nih.govnih.gov The compound's effects on germination and growth have been evaluated in various bioassays. nih.govresearchgate.net For example, at a concentration of 1000 µM, this compound was found to be more active than the commercial herbicide Logran in almost all tested species. nih.gov However, its activity decreased at lower concentrations. nih.gov The phytotoxicity of this compound is considered a promising area for the development of natural herbicides. csic.esacs.orgnih.gov
Potential as a Natural Herbicide Template
The potent plant growth regulatory and phytotoxic properties of this compound position it as a strong candidate for development as a natural herbicide template. nih.govuca.escsic.esacs.orgnih.govgoogle.com.hk Its broad-spectrum activity against both monocot and dicot weeds is a desirable characteristic for a herbicide. nih.govnih.gov At high concentrations, its efficacy has been shown to surpass that of a commercial herbicide, highlighting its potential. nih.gov The unique mode of action, which includes the disruption of plasma membrane function, offers a different mechanism from many synthetic herbicides, which could be beneficial in managing herbicide resistance. researchgate.net Further research into its structure-activity relationships could lead to the development of even more potent and selective bioherbicides. acs.orgnih.gov
Enzyme Inhibition Studies
Research into the enzyme-inhibiting properties of this compound has revealed some of its molecular targets. While it appears not to affect photosynthetic and respiratory processes or NADH oxidase activity, it does interact with other cellular components. researchgate.net The phytotoxic effects of this compound are believed to be exerted through at least two different mechanisms, one of which is the disruption of plasma membrane function. researchgate.netresearchgate.net It has been suggested that the compound's phytotoxicity is partly due to its ability to covalently bind to the thiols of proteins and other biomolecules. nih.gov This reactivity can be mitigated by the presence of reduced glutathione, which forms adducts with the compound. researchgate.netresearchgate.netnih.gov Additionally, studies on related compounds from the same plant source have shown inhibitory effects on enzymes like cyclooxygenase-2 (COX-2). nih.govthieme-connect.com Specifically, a derivative, 4β,15-dihydro-3-dehydrozaluzanin C, demonstrated significant inhibition of COX-2 gene expression and nitric oxide production. nih.gov
Non-Covalent Inhibition Mechanisms
This compound, a guaianolide sesquiterpene lactone, demonstrates a range of biological effects that are mediated through non-covalent interactions with protein targets. These reversible binding events, driven by forces such as hydrogen bonds and hydrophobic interactions, are crucial to its mechanism of action in various cellular contexts.
One of the key non-covalent mechanisms identified for this compound is its ability to inhibit bacterial transport systems. nih.govresearchgate.net In Staphylococcus aureus, it has been shown to target and block the oligopeptide permease (Opp) and osmoprotectant uptake (OpuC) transport systems. nih.govresearchgate.net These ATP-binding cassette (ABC) transporters are vital for the bacterial uptake of nutrients, signaling molecules, and osmoprotectants. researchgate.net Molecular docking simulations suggest that this compound binds within the transmembrane channels of these proteins, physically obstructing the passage of substrates. nih.govresearchgate.net This blockage of nutrition-associated transport is a potential strategy for developing new antibiotics. nih.gov The interaction with these transport proteins leads to the downregulation of genes such as oppB, oppC, oppD, opuCB, and opuCD. researchgate.net
In addition to its antibacterial properties, this compound exhibits significant anti-inflammatory activity through the non-covalent modulation of key signaling pathways. A derivative, 4β,15-dihydro-3-dehydrozaluzanin C, has been shown to potently inhibit the expression of cyclooxygenase-2 (COX-2) and nuclear factor kappa B1 (NF-κB1) genes in in-vitro assays. thieme-connect.com NF-κB is a critical transcription factor that regulates inflammation, and its inhibition is a common mechanism for anti-inflammatory agents. rsc.org The activity of this compound and its derivatives against these targets suggests a non-covalent interaction with components of the NF-κB signaling pathway, preventing the transcription of pro-inflammatory genes like COX-2. thieme-connect.comrsc.org This mechanism is further supported by the fact that many monomeric sesquiterpenoids are known to act upon the NF-κB pathway. rsc.org
The antiprotozoal effects of this compound against various strains of Leishmania and Trypanosoma cruzi also point towards non-covalent interactions with essential parasite proteins, leading to growth inhibition at micromolar concentrations. ird.fr
Table 1: In Vitro Inhibitory Activities of this compound and its Derivatives
| Compound/Derivative | Target/Assay | Cell Line/System | Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| 4β,15-dihydro-3-dehydrozaluzanin C | Lipopolysaccharide/interferon-γ-induced nitric oxide production | Not specified | 20 µM | 100.4 ± 0.5 % inhibition | thieme-connect.com |
| 4β,15-dihydro-3-dehydrozaluzanin C | Cyclooxygenase-2 (COX-2) gene expression | Not specified | 20 µM | 98.6 ± 0.2 % inhibition | thieme-connect.com |
| 4β,15-dihydro-3-dehydrozaluzanin C | Nuclear factor kappa B1 (NF-κB1) gene expression | Not specified | 20 µM | 76.7 ± 7.3 % inhibition | thieme-connect.com |
| 4β,15-dihydro-3-dehydrozaluzanin C | Antiproliferative action | HL-60 leukemia cells | IC50: 3.6–13.5 μM | Induces apoptosis | mdpi.com |
| This compound | Antiprotozoal activity | Leishmania and T. cruzi strains | IC50: 2.5-50 µg/mL | Growth inhibition | ird.fr |
Irreversible Alkylation of Biological Nucleophiles (e.g., Sulfhydryl and Amine Groups)
A primary mechanism underlying the biological activity of this compound, particularly its cytotoxic and phytotoxic effects, is its ability to act as an alkylating agent. mdpi.commdpi.com This reactivity is attributed to specific structural features within the molecule, namely the α-methylene-γ-lactone moiety and the α,β-unsaturated cyclopentenone ring. mdpi.comresearchgate.net These functional groups are electrophilic and serve as Michael acceptors, enabling them to form stable, covalent bonds with biological nucleophiles. mdpi.comresearchgate.net
The most prominent targets for this irreversible alkylation are the sulfhydryl (thiol) groups of cysteine residues in proteins and other small molecules like glutathione. mdpi.commdpi.comresearchgate.net The reaction proceeds via a Michael-type addition, where the nucleophilic sulfur atom attacks the β-carbon of the unsaturated system, forming a covalent thioether linkage. mdpi.comthermofisher.com This covalent modification can profoundly alter the structure and function of target proteins, leading to enzyme inhibition, disruption of cellular signaling, and induction of apoptosis. mdpi.comcabidigitallibrary.org The antiproliferative properties of this compound against cancer cell lines, such as HL-60 leukemia cells, are strongly linked to this alkylating capacity. mdpi.com
Evidence also suggests that this compound can interact with other nucleophiles, including amine groups. mdpi.comwikipedia.org Studies on its phytotoxicity have shown that while its effects can be significantly reversed by supplying thiol-containing compounds, other molecules like histidine and glycine (B1666218) also provide partial reversal. mdpi.com The imidazole (B134444) ring of histidine and the primary amine of glycine are nucleophilic and can potentially be alkylated by this compound. mdpi.comnih.gov The alkylation of amine groups on proteins or other biomolecules represents another pathway through which this compound can exert its biological effects, disrupting their normal function. wikipedia.orgnih.gov This broad reactivity towards key biological nucleophiles underscores the potent and pleiotropic effects observed for this compound in various biological systems. mdpi.comresearchgate.net
Structure Activity Relationships Sar
Identification of Essential Pharmacophores (e.g., α-Methylene-γ-Lactone Moiety)
A pharmacophore represents the ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. taylorandfrancis.com For Dehydrozaluzanin C and many other sesquiterpene lactones, the α-methylene-γ-lactone moiety is widely considered a critical pharmacophore responsible for a significant portion of their biological activities, including cytotoxic and antiprotozoal effects. mdpi.comresearchgate.net
This structural element acts as a Michael acceptor, capable of reacting with nucleophiles such as the sulfhydryl (-SH) groups of cysteine residues or the amino (-NH2) groups of lysine (B10760008) and histidine within target proteins. mdpi.com The formation of these covalent Michael adducts is believed to be a primary mechanism underlying the bioactivity of many sesquiterpene lactones. mdpi.com The reactivity of this group is crucial; for instance, the reduction of the conjugated olefin in the α-methylene-γ-lactone moiety of a related compound led to a complete loss of activity against NF-κB activation. rsc.org Studies have consistently shown that the absence or modification of this moiety often results in diminished or abolished cytotoxicity. researchgate.net
Influence of Functional Groups on Biological Potency and Selectivity
The type, position, and orientation of various functional groups on the this compound scaffold significantly modulate its biological potency and selectivity. acs.orgashp.orgresearchgate.net These groups can affect the molecule's polarity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for target binding and cellular uptake. lookchem.comashp.org
Hydroxyl Groups: The presence and location of hydroxyl (-OH) groups can have a variable impact. In some sesquiterpene lactones, the addition of hydroxyl groups has been shown to reduce cytotoxicity. researchgate.net However, in the context of phytotoxicity, the hydroxylation of the A-ring and at the C-13 position can significantly influence the level of activity. acs.orgresearchgate.net The orientation (stereochemistry) of these hydroxyl groups is also a determining factor in their effect on biological activity. acs.org
Unsaturated Carbonyl Group: The presence of an α,β-unsaturated ketone in the A-ring has been identified as a feature that can enhance phytotoxic activity against certain weed species. acs.org This functional group, being an electrophilic center, can engage in reactions with cellular nucleophiles, contributing to the molecule's mechanism of action. ashp.org
Lactone Ring: The γ-lactone ring itself is a fundamental part of the molecule's structure. ontosight.ai Its stability and reactivity are key to the compound's biological profile.
Stereochemical Requirements for Observed Activities
Stereochemistry, the three-dimensional arrangement of atoms and functional groups, is a critical determinant of biological activity, as it dictates how a molecule fits into and interacts with its biological target. uou.ac.in For this compound and related guaianolides, specific stereochemical configurations are necessary for their observed effects. lookchem.com
The relative configuration of the chiral centers within the guaianolide framework establishes a specific three-dimensional shape. ird.fr This includes the stereochemistry at C-3, which influences the conformation of the A-ring. acs.org The precise spatial orientation of key functional groups, such as the hydroxyl groups and the exocyclic double bonds, is crucial for effective binding to target enzymes or receptors. lookchem.comird.fr
Lipophilicity and the stereochemistry of potential anchoring sites on the molecule are considered crucial factors for its activity. lookchem.com The synthesis of stereoisomers, such as 3-epi-zaluzanin C, has been instrumental in establishing the stereochemical requirements for activity, demonstrating that even a change in the configuration at a single carbon atom can significantly alter the biological profile. lookchem.com
Impact of Chemical Modifications on Specific Activity Profiles
Chemical modification of the this compound structure is a key strategy for exploring its SAR and developing derivatives with improved therapeutic properties. ontosight.airesearchgate.net Modifications often target the most reactive sites, such as the α-methylene-γ-lactone moiety, to understand their contribution to bioactivity and to create new analogues. researchgate.net
Modification of the α-Methylene-γ-Lactone Moiety: Given its role as a key pharmacophore, this moiety is a frequent target for chemical alteration. researchgate.net Michael addition reactions at C-13 have been used to introduce new functional groups, including alkoxy, amino, and carbamoyl (B1232498) groups. researchgate.net The resulting derivatives often show altered activity profiles. For example, converting the exocyclic double bond to an epoxide or reducing it can dramatically decrease or eliminate certain biological activities, confirming the importance of the α,β-unsaturation for those effects. lookchem.comrsc.org
Modifications at Other Positions: Changes elsewhere in the molecule also impact its function. For instance, a derivative of this compound was developed that showed protective effects in septic mice by reducing excessive inflammatory responses and enhancing macrophage phagocytosis. biorxiv.org The synthesis of oligomers like ainsliadimer A, using this compound as a key intermediate, has led to the discovery of compounds with different biological targets, such as the NF-κB signaling pathway. rsc.org
These studies highlight that targeted chemical modifications can profoundly alter the potency and even the mechanism of action of this compound, providing valuable insights into its SAR and opening avenues for the development of new therapeutic agents. ontosight.airsc.orgresearchgate.net
Data Tables
Table 1: Phytotoxic Activity of this compound and Related Compounds
| Compound | Target Species | IC₅₀ Root Growth (µM) | IC₅₀ Shoot Growth (µM) | Source |
| This compound | Amaranthus viridis | Notable Activity | Notable Activity | acs.org |
| γ-Cyclocostunolide | Amaranthus viridis | Most Active in Series | Most Active in Series | acs.org |
| α-Cyclocostunolide | Amaranthus viridis | Notable Activity | Notable Activity | acs.org |
| Herbicide (Control) | Amaranthus viridis | 27.8 | 85.7 | acs.orgresearchgate.net |
| Herbicide (Control) | Echinochloa crus-galli | 167.5 | 288.2 | acs.orgresearchgate.net |
| Herbicide (Control) | Lolium perenne | 99.1 | 571.4 | acs.orgresearchgate.net |
Table 2: Summary of Structure-Activity Relationship Findings for this compound
| Structural Feature / Modification | Impact on Biological Activity | Supporting Evidence |
| α-Methylene-γ-lactone moiety | Essential for cytotoxicity and other activities. Acts as a Michael acceptor. | mdpi.comresearchgate.netresearchgate.net |
| Reduction of α-methylene-γ-lactone | Leads to loss of activity (e.g., against NF-κB). | rsc.org |
| Unsaturated carbonyl in A-ring | Can enhance phytotoxicity. | acs.org |
| Hydroxylation of A-ring and C-13 | Significantly influences phytotoxicity. | acs.orgresearchgate.net |
| Addition of hydroxyl groups | Can reduce general cytotoxicity in some sesquiterpenes. | researchgate.net |
| Stereochemistry | Crucial for activity; dictates interaction with biological targets. | lookchem.comuou.ac.in |
| Michael addition at C-13 | Creates derivatives with altered activity profiles. | researchgate.net |
| Dimerization/Oligomerization | Can create compounds with new biological targets (e.g., ainsliadimer A). | rsc.org |
Advanced Research Methodologies Applied to Dehydrozaluzanin C
Bioassay-Guided Fractionation and Screening Protocols
Bioassay-guided fractionation is a pivotal strategy used to isolate bioactive compounds from natural sources. This methodology systematically pairs chemical separation with biological testing to pinpoint active constituents within a complex mixture.
In the study of Munnozia maronii (Asteraceae), researchers utilized this approach to isolate Dehydrozaluzanin C. The process began with the creation of crude extracts from the plant material, which were then subjected to biological assays to confirm activity, such as antiprotozoal screening. Active extracts were then chemically separated into fractions using chromatographic techniques. Each fraction was subsequently tested, and the most potent fractions were further purified until the single active compound, this compound, was isolated. Its structure was then confirmed through spectroscopic methods, including ¹H and ¹³C-NMR, marking its first identification as a natural product. ontosight.ai Similarly, initial antibacterial screening of compounds isolated from Vernonia novebaracensis identified this compound (referred to as SLs 5-29 in the study) as having excellent bactericidal activity against Staphylococcus aureus. uchile.cl
This methodical approach ensures that the purification process is efficiently directed toward the compounds responsible for the observed biological effects.
Cell-Based Assays for Proliferation, Viability, and Apoptosis
Cell-based assays are fundamental tools for evaluating the cytotoxic and antiproliferative effects of chemical compounds on various cell lines. researchgate.netscielo.br These assays measure critical cellular processes like metabolic activity, membrane integrity, and programmed cell death (apoptosis). e-nps.or.krresearchgate.net
A study on a closely related analogue, 4β,15-dihydro-3-dehydrozaluzanin C (ddZC), utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess its antiproliferative effects. endocrine-abstracts.orgresearchgate.net The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of their viability. scielo.br In this research, ddZC was tested against several human cancer cell lines. endocrine-abstracts.orgresearchgate.net
The investigation into ddZC's effects extended to apoptosis, a form of programmed cell death. Key findings from these assays included:
Cell Cycle Disturbance : Flow cytometry analysis revealed that treatment with ddZC caused a disturbance in the normal cell cycle progression. endocrine-abstracts.orgresearchgate.net
Apoptosis Induction : Evidence of apoptosis was observed through methods that detect characteristic changes in dying cells. This included concentration-dependent chromatin condensation and disruption of cell membrane integrity after 24 hours of incubation. endocrine-abstracts.orgresearchgate.net
Caspase Activation : The study also investigated the activation of caspase-3, a key executioner enzyme in the apoptotic pathway. endocrine-abstracts.orgresearchgate.net
Another study noted that this compound is among several sesquiterpene lactones that inhibit the in vitro proliferation of human melanoma cells. uchile.cl Apoptosis can be confirmed using assays like the Annexin V assay, which detects the translocation of phosphatidylserine (B164497) to the outer cell membrane, an early marker of apoptosis. kumc.edunih.gov
| Cell Line | Assay Type | Compound Tested | Key Findings | Reference(s) |
| HeLa (Cervical Cancer) | MTT Assay | 4β,15-dihydro-3-dehydrozaluzanin C (ddZC) | Antiproliferative effect observed. | endocrine-abstracts.orgresearchgate.net |
| MCF7 (Breast Cancer) | MTT Assay | 4β,15-dihydro-3-dehydrozaluzanin C (ddZC) | Antiproliferative effect observed. | endocrine-abstracts.orgresearchgate.net |
| A431 (Skin Cancer) | MTT Assay | 4β,15-dihydro-3-dehydrozaluzanin C (ddZC) | Antiproliferative effect observed. | endocrine-abstracts.orgresearchgate.net |
| HL-60 (Leukemia) | Cell Counting | 4β,15-dihydro-3-dehydrozaluzanin C (ddZC) | Determined IC₅₀ values between 3.6–13.5 μM. | endocrine-abstracts.orgresearchgate.net |
| HL-60 (Leukemia) | Flow Cytometry | 4β,15-dihydro-3-dehydrozaluzanin C (ddZC) | Disturbance of cell cycle. | endocrine-abstracts.orgresearchgate.net |
| HL-60 (Leukemia) | Microscopic Analysis | 4β,15-dihydro-3-dehydrozaluzanin C (ddZC) | Chromatin condensation and membrane disruption. | endocrine-abstracts.orgresearchgate.net |
| HL-60 (Leukemia) | Caspase-3 Assay | 4β,15-dihydro-3-dehydrozaluzanin C (ddZC) | Activation of caspase-3 confirmed. | endocrine-abstracts.orgresearchgate.net |
Molecular Docking and Computational Chemistry for Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbiorxiv.org This method is instrumental in identifying potential molecular targets for a drug candidate and understanding its binding mechanism at the atomic level.
In a significant study, molecular docking was used to investigate the antibacterial mechanism of this compound (SLs 5-29) against S. aureus. The researchers performed simulated docking of the compound with five potential target proteins that are part of the ATP-binding cassette (ABC) transporter system. uchile.clresearchgate.netmdpi.com
The key findings from the molecular docking analysis were:
Target Identification : The study identified that this compound can bind to oligopeptide permeases (OppB, OppC, OppD) and osmoprotectant uptake proteins (OpuCB, OpuCD). uchile.clmdpi.com
Mechanism of Action : The docking results indicated that this compound effectively blocks the transport channels of these proteins. uchile.clmdpi.com This blockage is proposed to cut off the supply of essential nutrients and signaling molecules, as well as disrupt the osmotic balance of the bacterial cell, ultimately leading to cell death. uchile.cl The binding is thought to occur within the transmembrane channels of these proteins. uchile.clresearchgate.netmdpi.com These computational predictions were consistent with experimental results from RNA sequencing. uchile.clmdpi.com
| Target Protein | Protein System | Predicted Interaction with this compound | Consequence of Binding | Reference(s) |
| OppB | ABC Transporter (Oligopeptide Permease) | Binds to and blocks the transport channel. | Inhibition of nutrient/signaling molecule transport. | uchile.clmdpi.com |
| OppC | ABC Transporter (Oligopeptide Permease) | Binds to and blocks the transport channel. | Inhibition of nutrient/signaling molecule transport. | uchile.clmdpi.com |
| OppD | ABC Transporter (Oligopeptide Permease) | Binds to and blocks the transport channel. | Inhibition of nutrient/signaling molecule transport. | uchile.clmdpi.com |
| OpuCB | ABC Transporter (Osmoprotectant Uptake) | Binds to and blocks the transport channel. | Disruption of osmotic equilibrium. | uchile.clmdpi.com |
| OpuCD | ABC Transporter (Osmoprotectant Uptake) | Binds to and blocks the transport channel. | Disruption of osmotic equilibrium. | uchile.clmdpi.com |
Gene Expression Profiling (e.g., RNA Sequencing, RT-qPCR)
Gene expression profiling is a powerful methodology used to analyze the expression of thousands of genes simultaneously to create a global picture of cellular function. mdpi.com Techniques like RNA sequencing (RNA-seq) and Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) are central to these analyses.
These methods were applied to uncover the antibacterial mechanism of this compound (SLs 5-29) on S. aureus. uchile.cl
RNA Sequencing (RNA-seq) : Researchers performed RNA-seq on S. aureus that was co-cultured with this compound. The analysis of modulated transcripts revealed that genes associated with the ABC transporter pathway were significantly down-regulated. uchile.cl
RT-qPCR : To validate the RNA-seq findings, RT-qPCR was conducted. This technique confirmed the significant down-regulation of several ABC transporter genes in both a standard strain (S. aureus ATCC® 25904™) and a methicillin-resistant strain (MRSA ATCC® BAA1717™) following treatment with the compound. uchile.cl
The specific genes identified as being down-regulated provide strong evidence that this compound disrupts the nutritional transport systems of the bacteria, corroborating the molecular docking findings. uchile.cl
| Gene | Pathway | Method of Analysis | Organism | Result | Reference(s) |
| oppA, oppB, oppC, oppD, oppF | ABC Transporter | RNA-seq | S. aureus (ATCC® 25904™) | Down-regulated | uchile.cl |
| opuCB, opuCC, opuCD | ABC Transporter | RNA-seq | S. aureus (ATCC® 25904™) | Down-regulated | uchile.cl |
| oppB, oppC, oppD | ABC Transporter | RT-qPCR | S. aureus & MRSA | Significantly Down-regulated | uchile.cl |
| opuCB, opuCD | ABC Transporter | RT-qPCR | S. aureus & MRSA | Significantly Down-regulated | uchile.cl |
Protein Expression Analysis (e.g., Western Blotting)
Protein expression analysis techniques, such as Western blotting, are essential for detecting and quantifying specific proteins in a sample. This method allows researchers to investigate how a compound affects cellular signaling pathways by measuring changes in the levels of key proteins.
While direct Western blotting studies on this compound are not extensively documented, research on a derivative, this compound-derivative (DHZD), highlights the application of this technique. In a study investigating the anti-inflammatory effects of DHZD on macrophages, Western blotting was used to detect changes in signaling proteins.
The analysis showed that DHZD may exert its effects by modulating specific intracellular signaling pathways. Key proteins whose expression or phosphorylation status were analyzed include:
PI3K/Akt Pathway : This pathway is crucial for regulating cellular processes, including cytokine production.
Phospho-Akt (Ser 473) and Phospho-GSK-3β (Ser9) : Phosphorylation of these proteins is indicative of pathway activation.
MAPKs and NF-κB : These are central regulators of inflammation. The study looked at phospho-ERK, phospho-p38, phospho-IκBα, and phospho-p65.
These analyses provide mechanistic insights by linking the compound's effects to specific molecular events within the cell.
Advanced Spectroscopic Techniques for Mechanism Probing
Advanced spectroscopic techniques offer powerful means to probe the interactions between a compound and its biological targets, providing detailed information about binding events and structural changes. While primarily used for the initial structural elucidation of this compound ontosight.ai, methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can also be applied to study its mechanism of action.
One study suggests that the phytotoxic mechanism of this compound involves the covalent binding to thiol groups (-SH) in proteins and other biomolecules. This type of covalent interaction can be investigated using advanced spectroscopic methods:
Mass Spectrometry (MS) : Can be used to identify covalent adducts. By analyzing a target protein after incubation with this compound, an increase in the protein's mass corresponding to the mass of the compound would indicate covalent binding. Tandem MS (MS/MS) could further pinpoint the exact amino acid residue (e.g., cysteine) that has been modified.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Solution NMR techniques, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are highly sensitive to changes in the chemical environment of a protein's atoms upon ligand binding. If this compound binds to a protein target, residues at the binding site would experience changes in their chemical shifts (Chemical Shift Perturbations, CSPs). Mapping these changes onto the protein's structure can reveal the binding interface. This method is particularly powerful for studying non-covalent interactions but can also detect the structural consequences of covalent binding.
Although specific studies applying these advanced techniques to probe the binding mechanism of this compound to its identified targets (like Opp and OpuC proteins) are not yet prevalent, these methodologies represent a clear future direction for definitively characterizing the compound-target interactions at a molecular level.
Future Research Directions for Dehydrozaluzanin C
Elucidation of Novel Biological Targets and Pathways
While initial research has identified several key biological activities, a deeper understanding of the molecular interactions of Dehydrozaluzanin C is crucial for its development as a therapeutic agent or scientific tool. ontosight.ai Future studies are directed towards identifying and validating novel protein targets and delineating the complex signaling cascades it modulates.
Detailed Research Findings:
Antibacterial Targets: A significant breakthrough has been the identification of the ATP-binding cassette (ABC) transporters as direct targets for this compound in Gram-positive bacteria. nih.govresearchgate.net Specifically, it has been shown to inhibit the oligopeptide permease (Opp) and osmoprotectant uptake (OpuC) transport systems in Staphylococcus aureus (including MRSA). nih.govresearchgate.netnih.gov By binding to transmembrane proteins like OppB, OppC, OppD, OpuCB, and OpuCD, it effectively blocks the uptake of essential nutrients and signaling molecules, leading to bactericidal effects. researchgate.net This novel mechanism of targeting bacterial nutrient transport presents a promising strategy for developing new antibiotics. nih.gov
Anti-inflammatory Pathways: In the context of inflammation, a derivative of this compound has been found to exert its effects by modulating the PI3K/Akt/p70S6K signaling pathway in macrophages. nih.govbiorxiv.org This inhibition leads to a significant reduction in the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govresearchgate.net Furthermore, mechanistic studies on related sesquiterpenoids suggest that the NF-κB signaling pathway, a central regulator of inflammatory responses, is another likely target. rsc.org
Anticancer Pathways: The anticancer potential of terpenoids, including this compound, is a major area of research. nih.gov These compounds are known to interfere with various stages of cancer progression, from inducing cell cycle arrest and apoptosis to inhibiting angiogenesis and metastasis. nih.gov While the precise anticancer mechanisms of this compound are still under investigation, related compounds are known to modulate key cancer-driving pathways like the MAPK signaling pathway. frontiersin.org Future research will likely focus on identifying specific protein kinases or transcription factors within these pathways that are directly affected by this compound.
Table 1: Known and Potential Biological Targets and Pathways of this compound
| Biological Activity | Identified/Potential Targets | Signaling Pathway | Key Findings | References |
|---|---|---|---|---|
| Antibacterial | Oligopeptide permease (OppB, C, D); Osmoprotectant uptake (OpuCB, CD) | ABC Transporter System | Blocks nutrient and osmoprotectant transport in S. aureus and MRSA. | nih.gov, researchgate.net, nih.gov |
| Anti-inflammatory | Unknown direct target | PI3K/Akt/p70S6K; NF-κB | Decreases secretion of IL-6, TNF-α, MCP-1; promotes macrophage phagocytosis. | nih.gov, biorxiv.org, rsc.org |
| Anticancer | Under Investigation | MAPK and other cancer-related pathways | General antiproliferative and pro-apoptotic activities noted for terpenoids. | ontosight.ai, frontiersin.org, nih.gov |
| Antileishmanial | Pteridine (B1203161) reductase 1; N-myristoyltransferase (among others) | Parasite-specific metabolic pathways | In-silico docking suggests selective binding to various Leishmania enzymes. | mdpi.com |
Development of Advanced Synthetic Methodologies for Analogues
The natural scarcity of this compound and the need for structurally diverse analogues for structure-activity relationship (SAR) studies necessitate the development of efficient and advanced synthetic methods. This compound is not only a target itself but also a crucial monomeric precursor for the synthesis of more complex dimeric natural products like ainsliadimer A. nih.govchemistryviews.org
Detailed Research Findings:
Biomimetic Total Synthesis: Researchers have successfully developed a biomimetic total synthesis of this compound, often starting from more readily available natural products like santonin (B1680769). nih.gov This multi-step process provides a reliable source of the key monomer.
Hetero-Diels-Alder Dimerization: A pivotal strategy for creating analogues is the hetero-Diels-Alder reaction, which dimerizes this compound to form complex heptacyclic ring systems. nih.govchemistryviews.org This approach mimics the proposed biosynthetic pathway of dimeric sesquiterpenoids.
Catalyst and Solvent Innovation: Early attempts at dimerization using high temperatures or Lewis acid catalysts resulted in decomposition of the starting material. nih.gov A significant advancement was the use of hydrogen bond donors, such as the Brønsted acidic catalyst (+/-)-BINOL, which effectively mediates the cycloaddition with high yield and diastereoselectivity. rsc.orgnih.gov More recently, the use of hexafluoroisopropanol (HFIP) as a solvent has enabled a short, one-pot total synthesis of dimeric derivatives by promoting the Diels-Alder reaction, subsequent hydrolysis, and a final aldol (B89426) reaction under mild conditions. chemistryviews.org
Diverted Total Synthesis (DTS): To create functionalized analogues for use as biological probes, researchers have employed a strategy known as diverted total synthesis. rsc.org This involves modifying advanced synthetic intermediates, rather than the complex final natural product, to introduce tags or other functionalities. rsc.org
Table 2: Synthetic Methodologies Involving this compound
| Methodology | Purpose | Key Reagents/Conditions | Outcome | References |
|---|---|---|---|---|
| Biomimetic Synthesis | Production of this compound monomer | Multi-step synthesis from santonin | Provides a key intermediate for further synthesis. | nih.gov |
| Hetero-Diels-Alder Reaction | Synthesis of dimeric analogues | (+/-)-BINOL (catalyst) | Forms complex dimers like ainsliadimer A with high yield and selectivity. | nih.gov, rsc.org |
| Solvent-Promoted Synthesis | One-pot synthesis of dimeric analogues | Hexafluoroisopropanol (HFIP) solvent | Enables Diels-Alder, hydrolysis, and aldol reaction in a single pot. | chemistryviews.org |
| Analogue Synthesis | SAR studies and phytotoxicity evaluation | Oxidation (SeO₂), Michael addition | Creation of hydroxylated and other derivatives from a parent compound. | acs.org |
Mechanistic Studies of Selectivity in Biological Systems
A hallmark of a promising drug lead is its selectivity, which minimizes off-target effects. Future research will focus on understanding the structural and mechanistic basis for the observed selectivity of this compound in various biological systems.
Detailed Research Findings:
Antibacterial Selectivity: this compound exhibits remarkable selectivity for Gram-positive bacteria over Gram-negative bacteria. nih.gov It effectively inhibits the growth of S. aureus and MRSA but is ineffective against Escherichia coli and Carbapenem-resistant Klebsiella pneumoniae (CRKP). nih.govmedchemexpress.com This selectivity is attributed to its specific targeting of the Opp and OpuC transport systems, which are either absent or structurally different in Gram-negative bacteria. nih.govresearchgate.net
Antiparasitic Selectivity: In-silico molecular docking studies have explored the selectivity of this compound against a panel of protein targets from different Leishmania species. mdpi.com The compound showed varied binding affinities for different enzymes, suggesting a degree of selectivity. For instance, it displayed a particularly high docking energy with L. major pteridine reductase 1 and L. infantum N-myristoyltransferase, highlighting these as potential selective targets for future antileishmanial drug design. mdpi.com
Phytotoxic Selectivity: The phytotoxicity of this compound is partly mediated by its ability to covalently bind to thiols in proteins and other biomolecules. mdpi.com This reactivity-based mechanism suggests that its effects could be more pronounced in organisms or cellular compartments with specific redox environments or a higher abundance of accessible thiol groups.
Table 3: Selectivity Profile of this compound
| System | Selective For | Ineffective Against | Basis of Selectivity | References |
|---|---|---|---|---|
| Bacteria | Gram-positive (S. aureus, MRSA) | Gram-negative (E. coli, K. pneumoniae) | Specific inhibition of Opp and OpuC transport systems. | nih.gov, medchemexpress.com, researchgate.net |
| Parasites (In-silico) | L. major pteridine reductase 1, L. infantum N-myristoyltransferase | Other Leishmania enzymes (lower binding affinity) | Differential binding energies to various protein targets. | mdpi.com |
| Plants | Dicotyledon and monocotyledon species | N/A | Causes rapid plasma membrane leakage and binds to thiols. | mdpi.com, nih.gov, exaly.com |
Exploration of this compound as a Molecular Probe in Biological Research
A molecular probe is a chemical tool used to study biological systems, often by binding to a specific target and allowing for its detection or functional modulation. aimspress.comnih.gov Given its specific biological interactions, this compound and its derivatives are excellent candidates for development into molecular probes.
Future Directions:
Probing Bacterial Transport: The high specificity of this compound for the Opp and OpuC ABC transporters in S. aureus makes it a prime candidate for designing probes to study the function, regulation, and localization of these critical nutrient import systems. nih.govresearchgate.net
Functionalized Analogues: Using the principles of diverted total synthesis, the this compound scaffold can be functionalized with reporter tags (e.g., fluorophores, biotin) or reactive groups. rsc.org Such modifications would allow for the visualization of its subcellular localization, the identification of its binding partners through pull-down assays, and the mapping of its interactions within signaling pathways like NF-κB. rsc.org
Reactivity-Based Probes: The Diels-Alder reactivity of the furan (B31954) moiety in some natural products has been exploited to develop probes for their detection. beilstein-journals.org A similar strategy could be applied to this compound, using its inherent chemical reactivity to design probes that covalently label its biological targets, enabling their identification and characterization.
Role in Chemical Ecology and Plant-Environment Interactions
Chemical ecology is the study of chemicals that mediate interactions between living organisms. chimia.ch As a plant secondary metabolite, this compound plays a significant role in the relationship between the plants that produce it and their surrounding environment.
Detailed Research Findings:
Natural Origin: this compound is a natural product isolated from various plant species, particularly within the Asteraceae family, including Vernonia novebaracensis, Saussurea lappa, and other Compositae weeds. nih.govmedchemexpress.comnih.gov
Allelopathy and Phytotoxicity: This compound is a potent plant growth regulator with significant allelopathic activity. nih.gov It has been shown to inhibit the germination and growth of several dicotyledon and monocotyledon species, sometimes more effectively than commercial herbicides at high concentrations. nih.gov This phytotoxicity stems from its ability to cause rapid leakage of the plasma membrane in plant cells. exaly.com These properties make it a strong candidate for development as a natural herbicide template. nih.gov
Plant Defense: The production of toxic or deterrent secondary metabolites like this compound is a primary defense strategy for plants against herbivores and pathogens. frontiersin.orgmpg.de The presence of this compound in plant tissues can deter feeding by insects and inhibit the growth of microbes, thus playing a crucial role in the plant's survival and its interactions within its ecosystem. researchgate.net Future research could explore how environmental stressors influence the production of this compound and how this, in turn, affects multitrophic interactions, such as attracting the natural enemies of herbivores. frontiersin.org
Table 4: Ecological Roles and Properties of this compound
| Ecological Aspect | Function/Property | Mechanism | Significance | References |
|---|---|---|---|---|
| Source | Plant Secondary Metabolite | Biosynthesized by plants in the Asteraceae family. | Natural product with diverse biological activities. | nih.gov, medchemexpress.com, nih.gov |
| Allelopathy | Phytotoxicity / Plant Growth Regulation | Causes rapid plasma membrane leakage; binds to thiols. | Potential template for natural herbicides. | mdpi.com, nih.gov, exaly.com |
| Plant Defense | Anti-herbivore / Anti-microbial | Chemical toxicity and deterrence. | Mediates plant-environment and multi-trophic interactions. | frontiersin.org, researchgate.net, mpg.de |
Q & A
Q. What mechanisms underlie the protective effects of DHZD in sepsis models?
DHZD exhibits anti-inflammatory and immunomodulatory effects by:
- Suppressing LPS-induced pro-inflammatory cytokines (IL-6, TNF-α, MCP-1) in macrophages and serum .
- Enhancing bacterial phagocytosis in macrophages via clathrin-dependent and actin-polymerized mechanisms, linked to CD36 receptor upregulation .
- Inhibiting the PI3K/Akt/p70S6K pathway, reducing hyperactivation of inflammatory responses without affecting ERK/p38 MAPK pathways .
- Improving survival rates in CRKP-induced sepsis models by mitigating hypothermia and organ damage (e.g., lung and liver pathology) .
Q. What experimental models are used to evaluate DHZD's efficacy?
Key models include:
- LPS-induced endotoxemia : Subcutaneous injection of 12.5 mg/kg LPS in C57BL/6J mice, with survival monitored over 180 hours .
- CRKP-induced sepsis : Carbapenem-resistant Klebsiella pneumoniae infection models to assess bacterial load, cytokine levels, and organ damage .
- In vitro assays : Bone marrow-derived macrophages (BMDMs) treated with LPS to measure phagocytosis and cytokine secretion .
Q. How should researchers standardize DHZD studies for reproducibility?
- Experimental reporting : Detail drug preparation (e.g., structural modifications from DHC to DHZD), dosage, and administration routes .
- Data inclusion : Provide raw data for cytokine levels (e.g., IL-6, TNF-α) and survival curves in supplementary materials .
- Control groups : Use PBS and dexamethasone (DXM) as comparators to validate DHZD's synergistic effects .
Advanced Research Questions
Q. How does DHZD modulate dendritic cell (DC) maturation and antigen presentation?
DHZD maintains DCs in an immature state by:
- Downregulating MHC II and co-stimulatory molecules (CD80, CD86, CD40), preserving phagocytic capacity while limiting T-cell overactivation .
- Balancing pathogen clearance and inflammation, critical for preventing septic shock .
Q. What structural modifications differentiate DHZD from its parent compound, DHC?
- DHC, derived from Magnolia officinalis, has high cytotoxicity. DHZD was synthesized via side-chain modification to reduce toxicity while enhancing bioavailability and anti-inflammatory activity .
- Pharmacophore analysis guided these changes, prioritizing CD36 receptor interaction and PI3K pathway inhibition .
Q. How can researchers resolve contradictions in DHZD's cytokine modulation across cell types?
- Context-dependent effects : DHZD suppresses IL-6 and TNF-α in macrophages but shows variable IL-10 modulation in BMDMs .
- Dosage optimization : Titrate DHZD concentrations (e.g., 10–50 μM) to balance pro- and anti-inflammatory responses in different immune cells .
Methodological Recommendations
- Contradiction Analysis : Use pathway-specific inhibitors (e.g., LY294002 for PI3K) to isolate DHZD's mechanisms in conflicting datasets .
- Combination Therapy : Design dose-response matrices for DHZD and DXM to identify synergistic ratios (e.g., 60% LPS + DXM) .
- Structural Studies : Employ NMR and mass spectrometry to validate DHZD's modified structure and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
